molecular formula C8H5FN2O B1322215 5-Fluoro-1H-indazole-3-carbaldehyde CAS No. 485841-48-3

5-Fluoro-1H-indazole-3-carbaldehyde

Cat. No. B1322215
M. Wt: 164.14 g/mol
InChI Key: CCWNWTAOWXACOT-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazole-3-carbaldehyde is a compound that is structurally related to various indazole derivatives. Indazoles are heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss 5-Fluoro-1H-indazole-3-carbaldehyde, they offer insights into similar compounds that can help infer the properties and reactivity of the title compound.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One practical approach for synthesizing indazoles involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. This method effectively avoids competitive Wolf-Kishner reduction, which can lead to the formation of fluorotoluenes instead of the desired indazole products . Although this paper does not specifically mention 5-Fluoro-1H-indazole-3-carbaldehyde, the general methodology could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). For instance, the related compound 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using these methods, and the results were in agreement with experimental infrared bands . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For example, 5-fluoroalkylated 1H-1,2,3-triazoles were synthesized through a regiospecific 1,3-dipolar cycloaddition reaction, demonstrating the reactivity of fluorinated azoles in cycloaddition reactions . This suggests that 5-Fluoro-1H-indazole-3-carbaldehyde may also undergo similar reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. The presence of a fluorine atom can affect the molecule's stability, charge distribution, and potential for interactions. For example, the fluorine atom and the carbonyl group in the related compound were found to be crucial for binding, indicating that these functional groups may play a significant role in the biological activity of the compound . The electrostatic potential map of such molecules can reveal regions prone to electrophilic or nucleophilic attack, which is essential for predicting reactivity patterns.

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoro-1H-indazole-3-carbaldehyde is a compound that can be synthesized through various methods. One method involves the ring opening of indole in acid conditions, followed by diazotization with sodium nitrite, then cyclization, yielding a low-cost, simple operation suitable for industrial production (Gong Ping, 2012). Another study discusses the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which could be related to the synthesis processes of 5-Fluoro-1H-indazole-3-carbaldehyde (Riccardo Surmont et al., 2009).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of 1H-indazole-3-carbaldehyde have been studied, providing insights that could be applicable to its 5-fluoro derivative. These include analyses using X-ray, FT-IR, FT-Raman, and DFT calculations (B. Morzyk-Ociepa et al., 2021).

Pharmaceutical and Biological Research

A study on 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which shares a structural similarity with 5-Fluoro-1H-indazole-3-carbaldehyde, showed potential in inhibiting the proliferation of some cancer cell lines (Xuechen Hao et al., 2017).

Application in Chemosensors

A study reported the microwave-assisted synthesis of a chemosensor for selective Fe3+ detection, which could suggest the potential use of 5-Fluoro-1H-indazole-3-carbaldehyde in similar applications (M. Saleem et al., 2015).

Antimicrobial Activities

Compounds synthesized from isonicotinic acid hydrazide, which have structural relevance to 5-Fluoro-1H-indazole-3-carbaldehyde, showed good or moderate antimicrobial activity in a study (Hacer Bayrak et al., 2009).

Safety And Hazards

The safety information for 5-Fluoro-1H-indazole-3-carbaldehyde includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

Future Directions

Indazole derivatives are increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs, and more indazole-based drugs are currently under development . Therefore, the future directions of 5-Fluoro-1H-indazole-3-carbaldehyde could be in the development of new bioactive compounds.

properties

IUPAC Name

5-fluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNWTAOWXACOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622092
Record name 5-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-indazole-3-carbaldehyde

CAS RN

485841-48-3
Record name 5-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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